FD-1080

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

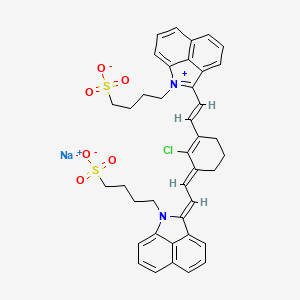

C40H38ClN2NaO6S2 |

|---|---|

分子量 |

765.3 g/mol |

IUPAC名 |

sodium 4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate |

InChI |

InChI=1S/C40H39ClN2O6S2.Na/c41-40-30(20-22-34-32-16-6-10-28-12-8-18-36(38(28)32)42(34)24-1-3-26-50(44,45)46)14-5-15-31(40)21-23-35-33-17-7-11-29-13-9-19-37(39(29)33)43(35)25-2-4-27-51(47,48)49;/h6-13,16-23H,1-5,14-15,24-27H2,(H-,44,45,46,47,48,49);/q;+1/p-1 |

InChIキー |

UUIDRCSEPATAJK-UHFFFAOYSA-M |

異性体SMILES |

C1CC(=C(/C(=C/C=C\2/C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])/C1)Cl)/C=C/C5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)[O-].[Na+] |

正規SMILES |

C1CC(=C(C(=CC=C2C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])C1)Cl)C=CC5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)[O-].[Na+] |

製品の起源 |

United States |

Foundational & Exploratory

What is the mechanism of action of FD-1080?

It appears there may be a conflation of two different substances referred to as "1080". The predominant subject of recent scientific research is FD-1080, a near-infrared II (NIR-II) fluorescent dye . However, "1080" is also the common name for sodium fluoroacetate (B1212596) , a highly toxic metabolic poison. This guide will address both, with a primary focus on the fluorescent dye this compound, which is more relevant to current research and drug development.

Part 1: this compound (NIR-II Fluorescent Dye)

Core Mechanism of Action: Fluorescence for Deep-Tissue Imaging

This compound is a small-molecule heptamethine cyanine (B1664457) dye designed for in vivo imaging in the second near-infrared (NIR-II) window (1000-1700 nm). Its fundamental mechanism of action is not pharmacological but photophysical. It absorbs light in the NIR-II region and subsequently emits it at a longer wavelength, a process known as fluorescence.

The key advantages of operating in the NIR-II window are:

-

Reduced light scattering: This allows for deeper tissue penetration of both the excitation and emission light.

-

Lower tissue autofluorescence: This results in a higher signal-to-background ratio, leading to clearer images.

These properties make this compound a powerful tool for high-resolution, deep-tissue bioimaging, such as visualizing blood vessels in the brain and hindlimbs of mice.[1][2]

Photophysical Properties

This compound has an absorption peak at approximately 1046 nm and an emission peak around 1080 nm when excited at 1064 nm.[1][3] Its quantum yield, a measure of its fluorescence efficiency, is relatively low in aqueous solutions (0.31% in ethanol) but can be significantly enhanced (to 5.94%) when it binds to proteins like fetal bovine serum (FBS).[1][2][4][5] This interaction with serum proteins also enhances its stability and solubility in biological environments.[2][4]

Signaling Pathways and Cellular Interactions

As a fluorescent probe, this compound's primary role is to illuminate biological structures and processes rather than to directly modulate signaling pathways. However, it can be conjugated with targeting moieties such as antibodies or peptides to specifically bind to and visualize cells or tissues that overexpress certain receptors. For example, this compound has been incorporated into nanoparticles functionalized with peptides that target glypican-3 (GPC-3), a biomarker for hepatocellular carcinoma, to enable targeted tumor imaging.[6]

The general workflow for targeted NIR-II fluorescence imaging using this compound is as follows:

Experimental Protocols

Preparation of this compound-FBS Complex for In Vivo Imaging

-

Stock Solution Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Complex Formation: Add the this compound stock solution to fetal bovine serum (FBS) and vortex to form the this compound-FBS complex.

-

Incubation: Incubate the mixture at room temperature for a specified time to ensure stable complex formation.

-

Administration: The this compound-FBS complex is then ready for intravenous injection into the animal model.

In Vivo NIR-II Fluorescence Imaging of Vasculature

-

Animal Model: Use a mouse model (e.g., nude mouse).

-

Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

-

Probe Administration: Intravenously inject the prepared this compound-FBS complex through the tail vein.

-

Imaging: Place the mouse on the imaging stage of a NIR-II imaging system equipped with a 1064 nm laser for excitation and an InGaAs camera for detection.

-

Image Acquisition: Acquire images at various time points post-injection to observe the distribution and clearance of the probe. Use appropriate filters to collect the fluorescence signal in the NIR-II window.

Data Presentation

| Property | Value | Reference |

| Excitation Wavelength (max) | ~1064 nm | [1][2][5] |

| Emission Wavelength (max) | ~1080 nm | [1][2][5] |

| Quantum Yield (in ethanol) | 0.31% | [1][2][4] |

| Quantum Yield (with FBS) | 5.94% | [1][2][4] |

| Application | In vivo NIR-II fluorescence imaging | [2][4][7] |

Phototheranostics

This compound and similar NIR-II dyes also have potential in phototheranostics, which combines diagnosis (imaging) and therapy. In photothermal therapy (PTT), the dye absorbs laser energy and converts it into heat to ablate tumor cells.[7] In photodynamic therapy (PDT), the dye can generate reactive oxygen species upon laser irradiation to induce cancer cell death.[7]

Part 2: Sodium Fluoroacetate (1080 Poison)

Core Mechanism of Action: Inhibition of the Citric Acid Cycle

Sodium fluoroacetate, commonly known as 1080, is a highly toxic metabolic poison. Its mechanism of action is well-established and involves the disruption of cellular respiration.

-

Conversion to Fluorocitrate: After ingestion, fluoroacetate is converted to fluoroacetyl-CoA. This molecule then enters the citric acid cycle (Krebs cycle) where the enzyme citrate (B86180) synthase catalyzes its reaction with oxaloacetate to form fluorocitrate.[8][9]

-

Inhibition of Aconitase: Fluorocitrate acts as a competitive inhibitor of the enzyme aconitase, which is responsible for the conversion of citrate to isocitrate.[9]

-

Citric Acid Cycle Arrest: The inhibition of aconitase leads to a blockage of the citric acid cycle. This results in a significant accumulation of citrate in the mitochondria and blood, and a depletion of cellular energy in the form of ATP.[8][9]

-

Cellular Death: The disruption of cellular metabolism and energy production ultimately leads to cell death, with the heart and central nervous system being particularly affected.[9][10]

Experimental Protocols

Determination of Aconitase Inhibition

-

Enzyme Preparation: Isolate mitochondria from a suitable tissue source (e.g., rat liver) and prepare a mitochondrial extract containing aconitase.

-

Assay Mixture: Prepare a reaction mixture containing a buffer, the substrate (citrate or isocitrate), and the mitochondrial extract.

-

Inhibitor Addition: Add varying concentrations of fluorocitrate (the active metabolite of 1080) to the assay mixtures.

-

Reaction Initiation and Measurement: Initiate the reaction and measure the rate of formation of the product (e.g., cis-aconitate or isocitrate) spectrophotometrically by monitoring the change in absorbance at a specific wavelength.

-

Data Analysis: Plot the reaction rate against the inhibitor concentration to determine the inhibitory constant (Ki).

Data Presentation

| Parameter | Description | Reference |

| Active Metabolite | Fluorocitrate | [8][9][11] |

| Target Enzyme | Aconitase | [9] |

| Metabolic Effect | Inhibition of the citric acid cycle | [8][9][10] |

| Cellular Consequence | ATP depletion, citrate accumulation | [8][9] |

References

- 1. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]

- 2. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Near-infrared-II molecular dyes for cancer imaging and surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Targeted Near-Infrared Fluorescence Imaging of Liver Cancer using Dual-Peptide-Functionalized Albumin Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small Molecular NIR-II Fluorophores for Cancer Phototheranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Cardiopulmonary Effects of Sodium Fluoroacetate (1080) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. envirolink.govt.nz [envirolink.govt.nz]

- 10. bionet.nz [bionet.nz]

- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]

FD-1080 Fluorophore: A Technical Guide to its Discovery, Synthesis, and Application in NIR-II Bioimaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the novel small-molecule near-infrared II (NIR-II) fluorophore, FD-1080. It details the discovery, rationale behind its molecular design, and a generalized synthesis protocol. The guide presents its key photophysical properties, explores the mechanism of fluorescence enhancement upon interaction with serum proteins, and provides detailed experimental protocols for its characterization and application in high-resolution, deep-tissue in vivo imaging. This document is intended to serve as a comprehensive resource for researchers interested in utilizing this compound for advanced biological imaging and drug development applications.

Introduction to this compound

This compound is a small-molecule organic dye that exhibits both excitation and emission in the second near-infrared (NIR-II) window (1000-1700 nm).[1][2] Developed for in vivo imaging, its unique spectral properties offer significant advantages over traditional NIR-I fluorophores (700-900 nm), including deeper tissue penetration, reduced autofluorescence, and higher signal-to-background ratios, leading to superior imaging resolution.[2]

The design of this compound is based on a heptamethine cyanine (B1664457) core structure, which is strategically modified to optimize its photophysical properties and biocompatibility.[1][2] The introduction of sulfonic acid groups enhances its water solubility, a critical feature for biological applications.[1] Additionally, a cyclohexene (B86901) group is incorporated into the polymethine chain to increase its stability.[1][2]

Physicochemical and Photophysical Properties

The key properties of this compound are summarized in the table below, providing a quantitative overview for easy comparison.

| Property | Value | Reference |

| Molecular Weight | 775.02 g/mol | N/A |

| Excitation Wavelength (λex) | ~1064 nm | [3] |

| Absorption Maximum (λabs) | ~1046 nm | [2][4] |

| Emission Maximum (λem) | ~1080 nm | [2][4] |

| Quantum Yield (in ethanol) | 0.31% | [4][5] |

| Quantum Yield (with FBS) | 5.94% | [3][4][5] |

| Synthesis Yield | ~60% | [3] |

Synthesis of this compound

While a precise, step-by-step protocol for the synthesis of this compound is not publicly available in full detail, a general methodology can be inferred from the synthesis of similar heptamethine cyanine dyes. The synthesis involves the condensation of two heterocyclic quaternary salts with a polymethine bridge-forming reagent.

Generalized Synthetic Protocol:

-

Synthesis of Indolenine Precursors: The synthesis typically starts with the Fischer indole (B1671886) synthesis, reacting a substituted phenylhydrazine (B124118) with a suitable ketone to form the indolenine ring system.

-

Quaternization: The nitrogen atom of the indolenine ring is then quaternized using an alkylating agent to form the corresponding indolenium salt. For this compound, this would involve precursors leading to the sulfonic acid-functionalized indolenium salt.

-

Condensation Reaction: Two equivalents of the indolenium salt are condensed with a meso-chloro-substituted cyclohexene-containing polymethine intermediate in a suitable solvent system, often a mixture of acetic anhydride (B1165640) and acetic acid.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent or by column chromatography to yield the final this compound dye.

Mechanism of Fluorescence Enhancement

A key feature of this compound is the significant enhancement of its quantum yield in the presence of serum proteins, such as fetal bovine serum (FBS) or human serum albumin (HSA).[4][5] This phenomenon is attributed to the non-covalent binding of the fluorophore to the hydrophobic pockets of these proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. Super-stable cyanine@albumin fluorophore for enhanced NIR-II bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Albumin-seeking dyes with adjustable assemblies in situ enable programmable imaging windows and targeting tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Core Photophysical Properties of FD-1080: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental photophysical properties of the near-infrared (NIR-II) fluorophore, FD-1080. The information is tailored for researchers and professionals in drug development and related scientific fields, with a focus on quantitative data, experimental methodologies, and logical workflows.

Introduction to this compound

This compound is a small-molecule heptamethine cyanine (B1664457) dye designed for fluorescence imaging in the second near-infrared (NIR-II) window.[1][2][3] Its chemical structure is engineered to have both excitation and emission wavelengths beyond 1000 nm, which allows for deep-tissue imaging with reduced photon scattering and minimal tissue autofluorescence, leading to a high signal-to-background ratio.[1][4] The introduction of sulphonic acid groups enhances its water solubility, a critical factor for biological applications.[2][3]

Quantitative Photophysical Data

The core photophysical parameters of this compound are summarized in the table below. These values are essential for understanding the performance of this compound in various experimental settings.

| Photophysical Property | Value | Solvent/Conditions | Reference |

| Absorption Maximum (λabs) | ~1046 nm | Deionized Water | [2][5] |

| Emission Maximum (λem) | ~1080 nm | Deionized Water | [2][5] |

| Excitation Wavelength for Emission | 1064 nm | Not Applicable | [2] |

| Quantum Yield (Φ) | 0.31% | Ethanol | [1] |

| Quantum Yield (Φ) | 5.94% | Fetal Bovine Serum (FBS) | [1][5] |

| Molar Extinction Coefficient (ε) | Not explicitly reported | ||

| Fluorescence Lifetime (τ) | Not explicitly reported |

Note: While the molar extinction coefficient and fluorescence lifetime are crucial photophysical parameters, specific quantitative values for this compound were not available in the reviewed literature.

Experimental Protocols

The characterization of the photophysical properties of this compound involves several standard spectroscopic techniques. Below are detailed methodologies for these key experiments.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorbance and fluorescence emission.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., deionized water, ethanol, or phosphate-buffered saline - PBS). A typical concentration for absorbance measurement is in the micromolar range (e.g., 50 µM).[2]

-

Instrumentation: Use a UV-Vis-NIR spectrophotometer for absorbance measurements and a spectrofluorometer equipped with a NIR-sensitive detector for emission measurements.

-

Absorbance Spectrum Acquisition:

-

Record a baseline spectrum with the solvent-filled cuvette.

-

Measure the absorbance spectrum of the this compound solution over a relevant wavelength range (e.g., 700-1200 nm).

-

The wavelength at which the highest absorbance is recorded is the absorption maximum (λabs).

-

-

Emission Spectrum Acquisition:

-

Excite the this compound solution at its absorption maximum or a suitable laser line (e.g., 1064 nm).[2]

-

Scan the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 1050-1400 nm).

-

The wavelength with the highest fluorescence intensity is the emission maximum (λem).

-

Determination of Fluorescence Quantum Yield

Objective: To quantify the efficiency of the fluorescence process.

Methodology:

The relative method, using a standard dye with a known quantum yield, is commonly employed.

-

Selection of a Standard: Choose a reference dye with absorption and emission properties in a similar spectral region to this compound. For the NIR-II region, a dye like IR-260 is a suitable standard.

-

Preparation of Solutions: Prepare a series of dilutions of both the this compound sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

-

Absorbance and Emission Measurements:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of the resulting linear fits are proportional to the quantum yield.

-

Calculate the quantum yield of this compound (Φsample) using the following equation:

Φsample = Φstd * (msample / mstd) * (ηsample2 / ηstd2)

where:

-

Φstd is the quantum yield of the standard.

-

msample and mstd are the slopes of the integrated fluorescence intensity versus absorbance plots for the sample and standard, respectively.

-

ηsample and ηstd are the refractive indices of the sample and standard solutions (if different).

-

-

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of characterizing the photophysical properties of this compound.

Conclusion

This compound is a promising fluorophore for deep-tissue in vivo imaging due to its favorable photophysical properties in the NIR-II window. Its enhanced quantum yield in the presence of serum proteins further highlights its potential for biological applications. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to characterize this compound and similar NIR-II dyes, enabling the advancement of preclinical and potentially clinical imaging modalities. Further characterization of its molar extinction coefficient and fluorescence lifetime would provide a more complete understanding of its photophysical behavior.

References

- 1. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

FD-1080: A Technical Guide to its Applications in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD-1080 is a heptamethine cyanine (B1664457) dye that has emerged as a significant tool in biomedical research.[1] Its prominence stems from its unique photophysical properties as a small-molecule fluorophore operating within the second near-infrared (NIR-II) window, with excitation and emission maxima at approximately 1064 nm and 1080 nm, respectively.[2][3] This spectral range is advantageous for in vivo studies as it minimizes tissue autofluorescence and light scattering, allowing for deeper tissue penetration and higher-resolution imaging compared to traditional visible and NIR-I fluorophores.[3][4] This guide provides a comprehensive overview of this compound's applications, supported by quantitative data, experimental protocols, and visual diagrams to facilitate its integration into advanced biomedical research.

Core Properties and Quantitative Data

The utility of this compound in biomedical imaging is underpinned by its distinct photophysical characteristics. A summary of its key quantitative properties is presented below.

| Property | Value | Source |

| Excitation Wavelength (λex) | ~1064 nm | [2][3] |

| Emission Wavelength (λem) | ~1080 nm | [2][3] |

| Quantum Yield (in water) | 0.31% | [3] |

| Quantum Yield (with Fetal Bovine Serum) | 5.94% | [3][5] |

| Molar Mass | 765.31 g/mol | [1] |

| Molecular Formula | C40H38ClN2NaO6S2 | [1] |

Key Applications in Biomedical Research

This compound's primary application lies in high-resolution, deep-tissue in vivo imaging. Its utility has been demonstrated in several key areas of biomedical research, most notably in vascular imaging and targeted cancer imaging.

High-Resolution Vascular Imaging

The ability of this compound to visualize deep-tissue vasculature with high clarity has been a significant advancement. Researchers have successfully used this compound for non-invasive imaging of the hindlimb and brain vasculature in animal models.[3] The high signal-to-background ratio in the NIR-II window allows for the clear delineation of fine vascular structures through intact skin and skull.[2] Furthermore, dynamic imaging with this compound has been employed to quantify physiological parameters such as respiratory rate by tracking the craniocaudal motion of the liver.[2][3]

Targeted Cancer Imaging and Therapy

In oncology research, this compound has been utilized as an imaging agent for targeted drug delivery systems. A notable application involves its incorporation into dual-peptide-functionalized human serum albumin (HSA) particles for targeted imaging of hepatocellular carcinoma (HCC).[6] In this system, this compound serves as the imaging component of a nanoparticle designed to specifically target glypican-3 (GPC-3), a protein overexpressed on the surface of HCC cells.[6] This targeted approach leads to enhanced fluorescence intensity at the tumor site, enabling precise tumor localization.[6]

Beyond imaging, this compound exhibits potential as a photosensitizer in photodynamic therapy (PDT). Upon irradiation with an 808 nm laser, it has been shown to generate singlet oxygen (¹O₂), a reactive oxygen species capable of inducing cancer cell death.[6] This dual functionality as both an imaging agent and a photosensitizer positions this compound as a promising candidate for "theranostics," an approach that combines diagnostics and therapeutics.

Experimental Protocols

To facilitate the practical application of this compound, detailed methodologies for key experiments are provided below.

Preparation of this compound-Loaded Liposomes

This protocol describes the preparation of liposomes incorporating this compound, which can be used for NIR-triggered drug release studies.

-

Component Mixture: In a round-bottom flask, combine 0.1 mg of this compound, 20 mg of phosphatidylcholine, and 5 mg of cholesterol.[2]

-

Dissolution: Dissolve the mixture in a 5:1 solution of chloroform/methanol. Allow the mixture to stand overnight at room temperature to ensure complete dissolution.[2]

-

Film Formation: Dry the solution at 37°C using a rotary evaporator to form a thin, uniform liposome (B1194612) film on the flask wall.[2]

-

Solvent Removal: Further dry the film with a stream of nitrogen for 5 minutes to remove any residual organic solvent.[2]

-

Hydration: Hydrate the lipid film with the desired aqueous buffer to form the liposomal suspension.

In Vitro Cell Staining with this compound

This protocol outlines the steps for staining cells in suspension or adherent cultures with this compound for fluorescence microscopy or flow cytometry.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. This stock solution should be stored at -20°C or -80°C and protected from light.[7]

-

Working Solution Preparation: Dilute the stock solution with phosphate-buffered saline (PBS) to a working concentration of 2-10 μM. The optimal concentration may vary depending on the cell type and experimental conditions. Sterilize the working solution by passing it through a 0.2 μm filter.[7]

-

Cell Preparation:

-

Suspension Cells: Centrifuge the cells to form a pellet, discard the supernatant, and wash twice with PBS for 5 minutes each.[7]

-

Adherent Cells: Remove the culture medium and treat with trypsin to detach the cells. Centrifuge to collect the cells, remove the supernatant, and wash twice with PBS for 5 minutes each.[7]

-

-

Staining: Add 1 mL of the this compound working solution to the prepared cells and incubate at room temperature for 10-30 minutes.[7]

-

Washing: Centrifuge the stained cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant. Wash the cells twice with PBS for 5 minutes each.[7]

-

Analysis: Resuspend the cells in 1 mL of PBS or serum-free medium for analysis by flow cytometry or fluorescence microscopy.[7]

In Vivo Imaging in a Mouse Model

This protocol provides a general guideline for intravenous administration of this compound for in vivo imaging studies in mice.

-

Working Solution Preparation: Prepare an 80 μM working solution of this compound. The formulation may vary depending on the specific study requirements.[7]

-

Administration: Administer 200 μL of the 80 μM this compound working solution to the mouse via intravenous injection.[7]

-

Imaging: Conduct in vivo imaging analysis 10-20 minutes post-injection using an appropriate NIR-II imaging system.[7]

Visualizing Mechanisms and Workflows

To further elucidate the applications of this compound, the following diagrams illustrate key signaling pathways and experimental workflows.

Caption: Workflow for targeted cancer imaging and therapy using this compound.

Caption: Workflow for in vivo vascular imaging with this compound.

Conclusion

This compound is a powerful and versatile tool for biomedical research, offering unprecedented capabilities for deep-tissue, high-resolution in vivo imaging. Its application in vascular imaging and targeted cancer theranostics demonstrates its significant potential to advance our understanding of complex biological processes and to contribute to the development of novel diagnostic and therapeutic strategies. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work. As research in the field of NIR-II fluorescence imaging continues to expand, the applications of this compound are expected to grow, further solidifying its role as a key enabling technology in biomedicine.

References

- 1. This compound - CD Bioparticles [cd-bioparticles.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Near-infrared-II molecular dyes for cancer imaging and surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted Near-Infrared Fluorescence Imaging of Liver Cancer using Dual-Peptide-Functionalized Albumin Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]

A Comprehensive Technical Review of the NIR-II Dye FD-1080

FD-1080 is a heptamethine cyanine (B1664457) dye recognized for its fluorescence properties within the second near-infrared (NIR-II) window, making it a valuable tool for deep-tissue in vivo imaging and other biomedical applications.[1][2] This technical guide provides an in-depth review of this compound, summarizing its properties, experimental protocols, and applications for researchers, scientists, and drug development professionals.

Core Principles of NIR-II Fluorescence Imaging

Fluorescence imaging in the NIR-II spectrum (1000–1700 nm) offers significant advantages over traditional visible and NIR-I (700-950 nm) imaging.[3][4][5] Light in the NIR-II window experiences lower scattering by tissues, reduced autofluorescence, and less absorption by biological components like water and hemoglobin.[6][7] These characteristics result in deeper tissue penetration, higher spatial resolution, and an improved signal-to-noise ratio, enabling clearer visualization of biological structures in vivo.[4][5]

Physicochemical and Spectroscopic Properties of this compound

This compound is a small-molecule organic fluorophore specifically designed for NIR-II applications.[8][9] Its structure incorporates sulphonic and cyclohexene (B86901) groups, which enhance its water solubility and stability.[8][10] A key feature of this compound is that both its excitation and emission spectra lie within the NIR-II region.[1][11]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄₀H₃₈ClN₂NaO₆S₂ | [1][11] |

| Molecular Weight | 765.31 g/mol | [1][11] |

| CAS Number | 1151666-58-8 | [1][11] |

| Appearance | Brown to black solid | [11] |

| Purity | >90% (typically ~96%) | [1][11] |

| Storage | 4°C, sealed from moisture and light | [11] |

| Solubility | Soluble in DMSO; enhanced water solubility |[8][12] |

Table 2: Spectroscopic Properties of this compound

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Excitation Wavelength (λex) | ~1046 nm, optimized at 1064 nm | In various media | [11][13][14] |

| Emission Wavelength (λem) | ~1080 nm | In various media | [11][13][14] |

| Quantum Yield (QY) | 0.31% | In ethanol | [8][14] |

| 5.94% | Combined with Fetal Bovine Serum (FBS) | [8][11][14] |

| Photostability | Superior to Indocyanine Green (ICG) | Under continuous laser irradiation |[11][14] |

Synthesis and Structural Design

The synthesis of this compound involves designing a heptamethine cyanine structure to shift its absorption and emission wavelengths into the NIR-II region.[8][10] The introduction of sulphonic groups is a critical step to improve its hydrophilicity, a common challenge with large π-conjugated systems.[9][10]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following sections outline protocols for common applications of this compound.

This protocol describes the preparation and administration of this compound for deep-tissue imaging in a mouse model.[12]

Methodology:

-

Stock Solution Preparation: Dissolve this compound in DMSO to create a 10 mM stock solution. It is recommended to aliquot and store this solution at -20°C or -80°C, protected from light.[12]

-

Working Solution Preparation: Dilute the stock solution with phosphate-buffered saline (PBS) to a final concentration of 2-10 μM. For intravenous injection, a working solution of 80 μM can be prepared.[12] The solution should be filtered through a 0.2 μm filter before use.[12]

-

Complex Formation (Optional but Recommended): To enhance quantum yield, this compound can be complexed with Fetal Bovine Serum (FBS).[14] This is typically achieved by mixing the this compound working solution with FBS prior to injection.

-

Animal Administration: Intravenously inject 200 μL of the prepared this compound working solution (e.g., 80 μM) into the mouse.[12]

-

Imaging: Conduct in vivo imaging 10-20 minutes post-injection using an imaging system equipped with a 1064 nm excitation laser and an appropriate long-pass filter (e.g., 1100 nm) to collect the NIR-II emission signal.[10][12]

This compound can be encapsulated into liposomes for applications in drug delivery and NIR-triggered release.[11]

Methodology:

-

Component Mixing: Dissolve this compound (0.1 mg), phosphatidylcholine (20 mg), and cholesterol (5 mg) in a chloroform/methanol (5:1 v/v) solution.[11] Allow the mixture to stand overnight at room temperature.

-

Film Formation: Use a rotary evaporator to dry the organic solvent at 37°C, forming a thin, uniform liposome (B1194612) film on the flask wall.[11]

-

Solvent Removal: Further dry the film with a stream of nitrogen for at least 5 minutes to remove any residual organic solvent.[11]

-

Hydration: Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS) to form a liposomal suspension. This step is typically followed by sonication or extrusion to create unilamellar vesicles of a desired size.

This compound's strong absorption in the NIR-II region allows it to act as a photothermal agent, converting light energy into heat to ablate cancer cells.[15][16]

Methodology:

-

Agent Administration: Administer this compound, often encapsulated in a nanocarrier to improve tumor accumulation, to the tumor-bearing subject.

-

Laser Irradiation: After allowing time for the agent to accumulate at the tumor site, irradiate the tumor region with a 1064 nm laser at a specific power density (e.g., 1.0 W/cm²).[16]

-

Thermal Monitoring: Monitor the temperature elevation in the tumor region using an infrared thermal imaging system.[17] The goal is to raise the local temperature to a level sufficient to induce cell death (typically >42°C).[15]

-

Therapeutic Assessment: Evaluate the therapeutic outcome by monitoring tumor size and performing histological analysis post-treatment.

Biomedical Applications of this compound

The unique optical properties of this compound have led to its use in a variety of advanced biomedical applications.

-

High-Resolution Vascular Imaging: The 1064 nm excitation of this compound provides superior tissue penetration and imaging resolution compared to NIR-I excitation (650-980 nm).[8][11] This has enabled non-invasive, high-resolution imaging of deep-tissue vasculature, including vessels in the hindlimb, abdomen, and brain, through intact skin and skull.[11][12][14]

-

Dynamic Physiological Monitoring: this compound has been used to quantify the respiratory rate in mice by dynamically imaging the craniocaudal motion of the liver, demonstrating its utility for real-time physiological monitoring.[8][11]

-

Cancer Phototheranostics: As a photothermal agent, this compound can be used for imaging-guided cancer therapy.[18] Upon laser irradiation, it generates localized heat to ablate tumors.[19][20][21] This process can also induce immunogenic cell death (ICD), which stimulates an anti-tumor immune response.[16]

-

Drug Delivery Systems: this compound can be incorporated into nanocarriers like liposomes and human serum albumin (HSA) particles.[11][22] These systems can be designed for targeted drug delivery and controlled release triggered by NIR light.

-

Biosensing: J-aggregates of this compound, which exhibit a significant red-shift in absorption and emission to ~1370 nm, have been used to develop ratiometric fluorescent sensors that can detect reactive oxygen species (ROS) in inflammatory environments.[23][24]

References

- 1. This compound - CD Bioparticles [cd-bioparticles.net]

- 2. This compound - Ruixibiotech [ruixibiotech.com]

- 3. mdpi.com [mdpi.com]

- 4. NIR-II Fluorescence imaging: Why, When and How [scintica.com]

- 5. NIR-II Probes for In vivo Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]

- 6. researchgate.net [researchgate.net]

- 7. Near-Infrared-II (NIR-II) Bioimaging via Off-Peak NIR-I Fluorescence Emission - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Near-infrared-II molecular dyes for cancer imaging and surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]

- 15. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. Highly stable organic photothermal agent based on near-infrared-II fluorophores for tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Small Molecular NIR-II Fluorophores for Cancer Phototheranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Advances in Nanomaterial-Mediated Photothermal Cancer Therapies: Toward Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Targeted Near-Infrared Fluorescence Imaging of Liver Cancer using Dual-Peptide-Functionalized Albumin Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chinesechemsoc.org [chinesechemsoc.org]

- 24. chinesechemsoc.org [chinesechemsoc.org]

An In-depth Technical Guide to the Spectral Properties and Quantum Yield of FD-1080

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical characteristics of the near-infrared (NIR-II) fluorescent dye, FD-1080. The information presented herein is intended to equip researchers and professionals in drug development and bio-imaging with the essential data and methodologies for the effective application of this fluorophore. This document details its spectral properties, quantum yield, and the experimental protocols necessary to verify these characteristics.

Photophysical Properties of this compound

This compound is a heptamethine cyanine (B1664457) dye specifically engineered for bio-imaging within the second near-infrared (NIR-II) window. Its key characteristics are summarized in the tables below.

Spectral and Photophysical Data

The following table outlines the quantitative spectral and photophysical properties of this compound in its monomeric and J-aggregated states.

| Property | Value (Monomer) | Value (J-aggregates) | Conditions |

| Absorption Maximum (λabs) | ~1046 nm[1][2] | ~1360 nm | In solution |

| Emission Maximum (λem) | ~1080 nm[1][2] | ~1370 nm | Excitation at 1064 nm |

| Stokes Shift | ~34 nm | ~10 nm | Calculated from λabs and λem |

| Quantum Yield (ΦF) | 0.31%[3][4] 5.94%[1][3][4] | 0.0545% | In ethanol (B145695) With Fetal Bovine Serum (FBS) |

| Molar Extinction Coefficient (ε) | Data not available in searched literature. | ~0.5 x 105 M-1cm-1[5] | In solution |

General Properties

This table provides a summary of the general characteristics of this compound.

| Feature | Description |

| Chemical Class | Heptamethine cyanine dye. |

| Key Structural Features | Contains sulphonic and cyclohexene (B86901) groups to enhance water solubility and stability[4]. |

| Primary Application | In vivo fluorescence imaging in the NIR-II window, offering deep tissue penetration and high-resolution imaging[3][4]. |

| Excitation Source | Typically excited using a 1064 nm laser[1][2]. |

| Solubility | Enhanced water solubility due to the presence of sulphonic groups[2][4]. |

| Complex Formation | Forms complexes with Fetal Bovine Serum (FBS), leading to a significant increase in quantum yield[3][4]. Can also form J-aggregates with lipids like DMPC, resulting in a significant red-shift[5]. |

Experimental Protocols

The following sections detail the methodologies for the determination of the key spectral properties and the fluorescence quantum yield of this compound.

Determination of Spectral Properties (Absorption and Emission Spectra)

Objective: To measure the absorption and emission maxima of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, deionized water, PBS)

-

UV-Vis-NIR Spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mM).

-

From the stock solution, prepare a dilute solution with an absorbance in the range of 0.05 - 0.1 at the absorption maximum to avoid inner filter effects.

-

-

Absorption Spectrum Measurement:

-

Use the spectrophotometer to scan a blank solution (solvent only).

-

Measure the absorbance spectrum of the this compound solution over a relevant wavelength range (e.g., 800-1200 nm).

-

Identify the wavelength of maximum absorbance (λabs).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the fluorometer to the determined λabs (or the intended excitation wavelength, e.g., 1064 nm).

-

Scan the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 1050-1400 nm).

-

Identify the wavelength of maximum fluorescence emission (λem).

-

Determination of Molar Extinction Coefficient (ε)

Objective: To determine the molar absorptivity of this compound at its absorption maximum.

Materials:

-

This compound

-

Spectroscopic grade solvent

-

Analytical balance

-

Volumetric flasks

-

UV-Vis-NIR Spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of solvent to create a stock solution of known concentration.

-

Prepare a series of dilutions from the stock solution with at least five different concentrations.

-

-

Absorbance Measurements:

-

Measure the absorbance of each dilution at the λabs of this compound.

-

-

Data Analysis:

-

Plot a graph of absorbance versus concentration.

-

According to the Beer-Lambert law (A = εcl), the slope of the linear fit of this plot will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.

-

Determination of Fluorescence Quantum Yield (ΦF) - Relative Method

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.

Materials:

-

This compound

-

A suitable quantum yield standard with a known quantum yield in the NIR region (e.g., IR-26 in 1,2-dichloroethane, though the specific standard for this compound is not specified in the provided literature).

-

Spectroscopic grade solvent(s)

-

UV-Vis-NIR Spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample and Standard Preparation:

-

Prepare a series of five dilutions for both this compound and the reference standard in the same solvent, if possible. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

-

Absorbance and Fluorescence Measurements:

-

Measure the absorbance of all solutions at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both this compound and the standard.

-

The quantum yield of this compound (ΦF,X) can be calculated using the following equation:

ΦF,X = ΦF,ST * (mX / mST) * (ηX2 / ηST2)

Where:

-

ΦF,ST is the quantum yield of the standard.

-

mX and mST are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.

-

ηX and ηST are the refractive indices of the sample and standard solutions, respectively (this term becomes 1 if the same solvent is used).

-

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectral properties of this compound.

Caption: Relationship between absorption, emission, and Stokes shift for this compound.

Caption: Experimental workflow for relative quantum yield determination.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

FD-1080: A Technical Guide for High-Performance In Vivo Imaging in the NIR-II Window

For Researchers, Scientists, and Drug Development Professionals

FD-1080 is a heptamethine cyanine (B1664457) dye that has emerged as a powerful tool for in vivo imaging, operating within the second near-infrared (NIR-II) window. Its unique spectral properties, including excitation and emission profiles exceeding 1000 nm, enable deep-tissue imaging with unprecedented clarity and resolution.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, its various formulations, and their applications in preclinical research, with a focus on quantitative data and detailed experimental methodologies.

Core Properties and Formulations

This compound's core structure, featuring a heptamethine chain, is specifically designed to shift its absorption and emission into the NIR-II region.[2] To enhance its utility for biological applications, modifications such as the inclusion of sulfonic and cyclohexene (B86901) groups have been made to improve water solubility and chemical stability.[2][5] The dye is versatile and can be utilized in several forms, each with distinct characteristics:

-

This compound Monomer: In its base form, this compound exhibits a quantum yield of 0.31%.[3][6][7]

-

This compound-FBS Complex: When combined with fetal bovine serum (FBS), the quantum yield of this compound is significantly enhanced, reaching up to 5.94%.[2][3][5][6][7] This complex is frequently used for vascular imaging.

-

This compound J-Aggregates: Through self-assembly, often facilitated by phospholipids (B1166683) like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), this compound can form J-aggregates.[8][9][10][11] These aggregates exhibit a significant red-shift in their absorption and emission spectra, pushing further into the NIR-II window and enabling even deeper tissue penetration.[5][8]

Quantitative Optical and Performance Data

The following tables summarize the key quantitative data for this compound in its various formulations, providing a clear comparison of their optical properties and imaging performance.

| Formulation | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) | Molar Extinction Coefficient (M⁻¹ cm⁻¹) | Reference |

| This compound Monomer | 1046 | 1080[1][3][4] | 0.31[3][6][7] | 2.9 x 10⁴ | [3][4][6][7] |

| This compound-FBS Complex | 1064[3][5] | 1080[5] | 5.94[2][3][5][6][7] | Not Reported | [2][3][5][6][7] |

| This compound J-Aggregates (with DMPC) | 1360[5][8] | 1370[5][8] | Not Available[11] | 2.7 x 10⁴[5] | [5][8][11] |

| Application | Formulation | Excitation Wavelength (nm) | Signal-to-Background Ratio (SBR) | Key Findings | Reference |

| Hindlimb Vasculature Imaging | This compound-FBS | 1064 | 4.32 | Superior resolution compared to shorter wavelength excitation.[1] | [1] |

| Brain Vasculature Imaging | This compound | 1064 | 5.56 | Higher resolution imaging through the scalp and skull compared to 808 nm excitation.[9] | [9] |

| Brain and Hindlimb Vessel Imaging | This compound J-Aggregates | Not specified | Brain: 5.56, Hindlimb: 4.76 | Dynamic vascular imaging beyond 1500 nm.[9][10] | [9][10] |

| Tumor Imaging (HCC) | p-HSA-ME17/DQ19@this compound | Not specified | Significantly higher than control groups | Enhanced tumor accumulation and imaging signal.[12] | [12] |

Mechanism of Action and Signaling Pathways

This compound functions as a fluorescent probe. Upon excitation with an appropriate wavelength laser, it emits photons in the NIR-II range, which are then detected by a specialized imaging system. The enhanced performance in the NIR-II window is attributed to reduced photon scattering and absorption by biological tissues at these longer wavelengths, leading to deeper penetration and higher signal-to-background ratios.[1][2]

When complexed with proteins like albumin (in FBS), the dye's quantum yield is significantly increased. This is due to the restriction of non-radiative decay pathways of the dye molecule when bound within the hydrophobic pockets of the protein.[6][13]

Caption: Interaction of this compound with serum albumin leading to enhanced fluorescence.

Experimental Protocols

Preparation of this compound-FBS Complex for In Vivo Imaging

This protocol describes the preparation of the this compound-FBS complex, a common formulation for vascular imaging.

Materials:

-

This compound dye

-

Fetal Bovine Serum (FBS)

-

Phosphate-buffered saline (PBS)

-

0.22 µm syringe filter

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in PBS at a concentration of 1 mM.

-

Complex Formation: Mix the this compound stock solution with FBS to achieve the desired final concentration of the dye. A typical final concentration for injection is in the micromolar range. The ratio of this compound to FBS can be optimized, but a common approach is to dissolve the dye directly into FBS.

-

Incubation: Incubate the mixture at room temperature for a short period (e.g., 15-30 minutes) to allow for the formation of the this compound-FBS complex.

-

Sterilization: Filter the final solution through a 0.22 µm syringe filter to ensure sterility before injection.

Caption: Preparation of the this compound-FBS complex for in vivo injection.

In Vivo Vascular Imaging Protocol

This protocol outlines the general steps for performing in vivo vascular imaging in a mouse model using an this compound formulation.

Materials and Equipment:

-

Prepared this compound imaging agent (e.g., this compound-FBS complex)

-

Animal model (e.g., mouse)

-

Anesthesia (e.g., isoflurane)

-

NIR-II imaging system equipped with:

Procedure:

-

Animal Preparation: Anesthetize the mouse using isoflurane. Shave the area of interest to minimize signal obstruction.

-

Baseline Imaging: Acquire baseline images of the region of interest before injecting the contrast agent.

-

Injection: Intravenously inject the this compound formulation via the tail vein. The dosage will depend on the specific formulation and animal model.

-

Image Acquisition: Immediately after injection, begin acquiring images using the NIR-II imaging system. Use the appropriate laser excitation and long-pass filter to collect the emitted fluorescence.

-

Dynamic Imaging: For dynamic vascular imaging, acquire a series of images over time to observe the distribution and clearance of the dye.

-

Image Analysis: Analyze the acquired images to determine parameters such as vessel width and signal-to-background ratio.

Caption: General workflow for in vivo imaging using this compound.

Applications in Research and Drug Development

The superior imaging depth and resolution offered by this compound make it a valuable tool in various research areas:

-

Neuroscience: High-resolution imaging of cerebral vasculature through the intact skull allows for studies of blood flow and the blood-brain barrier.[1][9]

-

Oncology: Targeted formulations of this compound can be used for tumor imaging and assessing the efficacy of anti-cancer therapies.[12] The dye's photodynamic properties are also being explored for therapeutic applications.[12]

-

Physiology: this compound can be used to non-invasively monitor physiological processes, such as respiratory motion.[2][3]

-

Drug Delivery: The dye can be encapsulated in nanocarriers to track their biodistribution and target engagement.

Conclusion

This compound represents a significant advancement in the field of in vivo fluorescence imaging. Its strong performance in the NIR-II window, coupled with its formulation versatility, provides researchers with a powerful tool to visualize biological processes at greater depths and with higher resolution than previously possible with conventional NIR-I dyes. This technical guide serves as a foundational resource for scientists and professionals looking to incorporate this compound into their research and development workflows.

References

- 1. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]

- 2. Frontiers | Recent Progress in NIR-II Contrast Agent for Biological Imaging [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. worldscientific.com [worldscientific.com]

- 6. Small molecular fluorescent probes featuring protein-assisted functional amplification for improved biosensing and cancer therapeutics - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chinesechemsoc.org [chinesechemsoc.org]

- 9. Molecular Fluorophores for Deep-Tissue Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Targeted Near-Infrared Fluorescence Imaging of Liver Cancer using Dual-Peptide-Functionalized Albumin Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Site-specific albumin tagging with NIR-II fluorogenic dye for high-performance and super-stable bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

The Safety and Toxicity Profile of FD-1080: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD-1080 is a heptamethine cyanine (B1664457) dye notable for its excitation and emission spectra within the second near-infrared (NIR-II) window (1000-1700 nm). This property allows for deep-tissue, high-resolution in vivo imaging with reduced autofluorescence and light scattering compared to traditional NIR-I fluorophores. As with any agent intended for in vivo applications, a thorough understanding of its safety and toxicity profile is paramount. This technical guide provides a comprehensive overview of the available data on the safety and toxicity of this compound, drawing from published preclinical studies.

It is critically important to distinguish the fluorescent dye This compound from the highly toxic pesticide sodium fluoroacetate, which is also commonly referred to as "1080" . These are entirely different chemical entities with vastly different properties. This document pertains exclusively to the near-infrared fluorophore, this compound.

Summary of Toxicological Data

Currently, there are no publicly available standardized toxicology reports, such as Safety Data Sheets (SDS), providing quantitative metrics like LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) for this compound. However, a growing body of scientific literature qualitatively supports a favorable safety profile for this dye, particularly when used in preclinical research settings. The consensus from these studies is that this compound exhibits low to negligible toxicity both in vitro and in vivo.

In Vitro Cytotoxicity

Multiple studies have assessed the cytotoxicity of this compound in various cell lines. The general finding is a high level of cell viability even at relatively high concentrations of the dye.

| Cell Line(s) | Concentration(s) Tested | Observation(s) |

| HepG2 (human liver cancer), L02 (human normal liver), RAW264.7 (murine macrophage) | Not specified | Declared non-toxic in the absence of photoirradiation. |

| HepG2, HeLa (human cervical cancer), MCF-7 (human breast cancer) | Up to 50 µM | Negligible toxicity observed. |

| Not specified | Up to 200 µM (as dye@BSA complexes) | No apparent cytotoxicity. |

In Vivo Safety

In vivo studies in murine models have consistently reported no adverse effects or signs of toxicity following the administration of this compound. These studies primarily focus on its imaging efficacy, with safety being a key observational endpoint.

| Animal Model | Administration Route | Observation(s) |

| Nude mice | Intravenous | No observable toxicity; noted for its high safety profile and fast excretion. |

| Mice | Not specified | Generally regarded as having good biocompatibility and low toxicity. |

Experimental Protocols

While specific, detailed protocols for the toxicological assessment of this compound are not extensively published, this section outlines representative methodologies for in vitro cytotoxicity and in vivo safety studies based on standard practices in the field.

In Vitro Cytotoxicity Assay (Example Protocol)

A common method to assess the effect of a compound on cell viability is through a fluorescence-based live/dead assay.

-

Cell Culture : Plate cells (e.g., HepG2, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Incubation : Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

Staining : After incubation, wash the cells with phosphate-buffered saline (PBS). Add a solution containing two fluorescent dyes, such as Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red).

-

Imaging and Analysis : Image the plate using a fluorescence microscope. The percentage of viable cells can be quantified by counting the number of green-fluorescing cells relative to the total number of cells (or red-fluorescing cells).

In Vivo Safety Assessment (Example Protocol)

Acute toxicity and general safety in animal models are typically assessed through careful observation following administration.

-

Animal Model : Use healthy mice (e.g., BALB/c or nude mice), 6-8 weeks old.

-

Compound Administration : Dissolve this compound in a biocompatible vehicle (e.g., PBS or saline). Administer the solution to the mice via a relevant route, typically intravenous (tail vein) injection. A control group should receive the vehicle only.

-

Observation : Monitor the animals closely for a set period (e.g., 7-14 days). Observations should include:

-

Changes in body weight.

-

Alterations in food and water consumption.

-

Behavioral changes (e.g., lethargy, agitation).

-

Signs of physical distress (e.g., ruffled fur, abnormal posture).

-

-

Histopathological Analysis : At the end of the observation period, major organs (liver, kidneys, spleen, lungs, heart) can be harvested, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine for any signs of tissue damage or inflammation.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: Workflow for assessing the in vitro cytotoxicity of this compound.

Logical Relationship of Safety Profile Components

Caption: Relationship between studies and the resulting safety profile of this compound.

Conclusion

Based on the available scientific literature, this compound is considered a safe and biocompatible near-infrared fluorescent dye for preclinical in vivo imaging applications. No significant "dark toxicity" (toxicity in the absence of light excitation) has been reported in numerous cell lines and animal models. However, the absence of standardized, publicly available toxicological data (e.g., LD50, NOAEL) should be noted. Researchers and drug development professionals should consider the existing evidence of low toxicity as a strong indicator of its suitability for research purposes, while acknowledging that further formal toxicological studies would be required for clinical translation.

Commercial Sources and Availability of FD-1080: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD-1080 is a heptamethine cyanine (B1664457) dye that functions as a near-infrared (NIR-II) fluorophore, with excitation and emission maxima in the second near-infrared window (1000-1700 nm).[1][2][3][4][5] This property makes it an invaluable tool for deep-tissue in vivo imaging, offering high resolution and low background interference due to reduced light scattering and tissue autofluorescence at these wavelengths.[6][7] This technical guide provides a comprehensive overview of the commercial sources, availability, and key technical data for this compound, along with detailed experimental protocols for its application in biomedical research.

Commercial Availability

This compound is available from several commercial suppliers. The following table summarizes the offerings from prominent vendors.

| Supplier | Catalog Number | Unit Size(s) | Purity | Price (USD) |

| MedchemExpress | HY-133852 | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | 96.10% | Contact for pricing |

| InvivoChem | V20948 | 1 mg, 5 mg | ≥98% | Contact for pricing |

| CD Bioparticles | CDRXL24-124-L | 25 mg, 50 mg | >90% (HPLC, NMR) | $2400 (for 50 mg) |

| Ruixibiotech | R-R-0015 | 1 mg, 5 mg | >90% | $609 (for 1 mg), $1798 (for 5 mg) |

Technical Specifications

A summary of the key technical specifications for this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C40H38ClN2NaO6S2 | [1][3][4] |

| Molecular Weight | 765.31 g/mol | [1][3][4] |

| CAS Number | 1151666-58-8 | [1][3][4] |

| Excitation Maximum (Ex) | ~1064 nm | [1] |

| Emission Maximum (Em) | ~1080 nm | [1] |

| Quantum Yield | 0.31% (in ethanol), up to 5.94% with FBS | [1][8] |

| Appearance | Brown to black solid | [1] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. Store protected from light and moisture. | [2][4] |

| Solubility | Soluble in DMSO. | [2] |

Mechanism of Action

This compound is primarily utilized as a fluorescent probe for in vivo and in vitro imaging.[1][2][3][4] It does not have a known specific biological target or mechanism of action in terms of modulating signaling pathways. Its utility lies in its photophysical properties, which allow for high-resolution visualization of biological structures and processes in the NIR-II window.[6][7] The heptamethine core structure is designed to shift its absorption and emission into the NIR-II region, while the sulfonic acid groups enhance its water solubility and stability.[8]

Experimental Protocols

In Vivo Imaging Protocol (Mouse Model)

This protocol is adapted from supplier recommendations and published literature for deep-tissue imaging.[2][7]

1. Preparation of this compound Working Solution:

-

Prepare a 10 mM stock solution of this compound in DMSO. It is recommended to aliquot and store this stock solution at -80°C, protected from light.[2]

-

For the working solution, dilute the stock solution with pre-warmed sterile PBS to a final concentration of 80 µM.[2][5]

-

Sterilize the working solution by passing it through a 0.2 µm filter. Prepare this solution fresh before each use.[2][5]

2. Animal Administration:

-

Administer 200 µL of the 80 µM this compound working solution to the mouse via intravenous injection.[2][5]

3. In Vivo Imaging:

-

After 10-20 minutes post-injection, perform in vivo imaging using an appropriate NIR-II imaging system equipped with a 1064 nm laser for excitation and a suitable long-pass filter for emission collection.[2][5][7]

In Vivo Imaging Workflow for this compound

In Vitro Cell Staining Protocol

This protocol is suitable for staining both suspension and adherent cells for analysis by fluorescence microscopy or flow cytometry.[2][5]

1. Preparation of this compound Working Solution:

-

Prepare a 10 mM stock solution in DMSO and store at -80°C.

-

Dilute the stock solution in pre-warmed PBS to a final working concentration of 2-10 µM. The optimal concentration should be determined empirically.

-

Sterile filter the working solution.

2. Cell Preparation:

-

Suspension Cells: Centrifuge to collect cells and wash twice with PBS.

-

Adherent Cells: Remove culture medium, detach cells using trypsin, centrifuge to collect, and wash twice with PBS.

3. Staining:

-

Resuspend the cell pellet in 1 mL of the this compound working solution.

-

Incubate at room temperature for 10-30 minutes, protected from light.

4. Washing:

-

Centrifuge the stained cells at 400 g for 4 minutes at 4°C and discard the supernatant.

-

Wash the cells twice with PBS.

5. Analysis:

-

Resuspend the final cell pellet in 1 mL of serum-free medium or PBS.

-

Analyze the cells using a fluorescence microscope or a flow cytometer with appropriate NIR excitation and emission filters.

In Vitro Cell Staining Workflow

Preparation of this compound Labeled Liposomes

This protocol describes the preparation of liposomes incorporating this compound.[1][5]

1. Lipid Film Formation:

-

Dissolve this compound (0.1 mg), phosphatidylcholine (20 mg), and cholesterol (5 mg) in a chloroform/methanol (5:1 v/v) solution.

-

Evaporate the solvent using a rotary evaporator at 37°C to form a thin lipid film on the flask wall.

-

Further dry the film under a stream of nitrogen for 5 minutes to remove residual solvent.

2. Hydration and Liposome (B1194612) Formation:

-

Add 5 mL of PBS (0.5 M, pH 6.5) to the flask containing the lipid film.

-

Disperse the film by vortexing or sonication to form a uniform liposome suspension.

This compound Liposome Preparation Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]

- 3. This compound - CD Bioparticles [cd-bioparticles.net]

- 4. This compound - Ruixibiotech [ruixibiotech.com]

- 5. This compound | NIR-II荧光团 | MCE [medchemexpress.cn]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]

- 8. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for FD-1080 in Mouse Brain Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD-1080 is a novel small-molecule near-infrared II (NIR-II) fluorophore with both excitation and emission spectra in the NIR-II window (1000-1700 nm).[1][2][3] This property allows for deep-tissue, high-resolution in vivo imaging with reduced light scattering and autofluorescence compared to traditional NIR-I imaging (700-900 nm).[3][4][5] this compound's ability to penetrate intact skin, tissue, and the skull makes it a valuable tool for non-invasive cerebrovascular imaging in mice.[2][6][7]

This document provides detailed application notes and protocols for the utilization of this compound in mouse brain imaging, summarizing key quantitative data and outlining experimental workflows.

Physicochemical Properties and Spectral Characteristics

This compound is a heptamethine cyanine-based dye designed for stability and water solubility.[1][2] Its key spectral properties are summarized in the table below. The quantum yield of this compound can be significantly enhanced when complexed with fetal bovine serum (FBS), which is a crucial consideration for in vivo applications.[1][2]

| Property | Value | Reference |

| Excitation Maximum | ~1046 nm - 1064 nm | [1][3] |

| Emission Maximum | ~1080 nm | [1][3] |

| Quantum Yield (in ethanol) | 0.31% | [1][2] |

| Quantum Yield (with FBS) | 5.94% | [1][2] |

Mechanism of Action for Imaging

This compound functions as a vascular imaging agent. Following intravenous administration, it circulates within the bloodstream, allowing for the visualization of blood vessels. Its NIR-II fluorescence properties enable deep penetration of excitation and emission light through tissues, including the skull, providing high-resolution images of the cerebral vasculature.[2][4][6]

Experimental Protocols

Reagent Preparation

1. This compound Stock Solution (10 mM):

-

Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Aliquot and store at -20°C or -80°C in the dark.[6]

2. This compound-FBS Complex Working Solution (80 µM):

-

Dilute the 10 mM this compound stock solution in sterile phosphate-buffered saline (PBS) containing fetal bovine serum (FBS). The final concentration of this compound should be 80 µM.

-

The FBS helps to increase the quantum yield of this compound.[1][2]

-

Filter the working solution through a 0.2 µm filter before use.[6]

Animal Preparation and Administration

1. Animal Model:

-

Nude mice are often used for in vivo imaging to minimize light absorption and scattering by fur.[2]

2. Anesthesia:

-

Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane). The choice of anesthetic is critical as it can affect physiological parameters.

3. Administration:

-

Administer 200 µL of the 80 µM this compound-FBS working solution via intravenous (tail vein) injection.[6]

In Vivo Brain Imaging

1. Imaging System:

-

An in vivo imaging system equipped for NIR-II fluorescence detection is required. This includes:

2. Imaging Procedure:

-

Position the anesthetized mouse on the imaging stage.

-

Commence imaging 10-20 minutes after the intravenous injection of the this compound-FBS complex.[6]

-

Acquire images of the mouse brain through the intact skull.

The following diagram illustrates the experimental workflow for mouse brain imaging using this compound.

Data Presentation

The performance of this compound for in vivo mouse brain imaging can be quantified by metrics such as the signal-to-background ratio (SBR) and the full width at half-maximum (FWHM) of blood vessels. Higher SBR indicates better image contrast, while a smaller FWHM signifies higher spatial resolution.

Quantitative Imaging Performance

| Target | Excitation Wavelength | SBR | FWHM (mm) | Reference |

| Hindlimb Vasculature | 1064 nm | 4.32 | 0.47 | [1] |

| Hindlimb Vasculature | < 1064 nm | 1.9 - 2.2 | - | [1] |

| Sagittal Sinus Vessel | 1064 nm | - | 0.65 | [1] |

| Sagittal Sinus Vessel | 808 nm | - | 1.43 | [1] |

Discussion and Applications

This compound provides a powerful, non-invasive method for high-resolution imaging of the cerebrovasculature in living mice. The ability to image through the intact skull eliminates the need for invasive craniotomy procedures, reducing animal stress and allowing for longitudinal studies in the same animal.

Potential applications for this compound in mouse brain imaging include:

-

Basic Neuroscience Research: Studying cerebral blood flow and vascular morphology under normal physiological conditions.

-

Disease Modeling: Investigating vascular changes in models of stroke, traumatic brain injury, neurodegenerative diseases, and brain tumors.

-

Drug Development: Assessing the effects of therapeutic agents on cerebral vasculature and blood-brain barrier integrity.

Conclusion

This compound is a promising NIR-II fluorescent probe for non-invasive, high-resolution imaging of the mouse brain vasculature. The protocols and data presented here provide a foundation for researchers to incorporate this technology into their studies of cerebral physiology and pathology. The superior tissue penetration and signal-to-background ratio offered by this compound under 1064 nm excitation open new avenues for dynamic and longitudinal in vivo brain imaging.[2]

References

- 1. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]

- 2. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for FD-1080 Cell Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD-1080 is a near-infrared (NIR-II) fluorophore with both excitation and emission spectra in the second near-infrared window (1000-1700 nm)[1][2][3][4]. This property allows for deep-tissue, high-resolution imaging with reduced autofluorescence and light scattering compared to traditional NIR-I dyes (650-950 nm)[3][4]. This compound's enhanced tissue penetration makes it an invaluable tool for in vivo imaging studies[1][2][4][5]. This document provides detailed protocols for the use of this compound in cell labeling for both in vitro and in vivo applications.

Properties of this compound

This compound is a heptamethine cyanine (B1664457) dye specifically engineered for optimal performance in the NIR-II region[2][4]. Its structure incorporates sulphonic and cyclohexene (B86901) groups to improve water solubility and stability[4].

Quantitative Data Summary

| Property | Value | Notes |

| Excitation Wavelength (Ex) | ~1064 nm[1][4] | Optimal for deep tissue penetration[4][5]. |

| Emission Wavelength (Em) | ~1080 nm[1][3][6] | |

| Molecular Weight | 765.31 g/mol [1] | |

| Formula | C40H38ClN2NaO6S2[1] | |

| Quantum Yield | 0.31% (in ethanol)[4][6][7] | Can be significantly increased to 5.94% when complexed with Fetal Bovine Serum (FBS)[1][4][6][7][8]. |

| Photostability | Superior to Indocyanine Green (ICG)[1][6] | Shows high stability under continuous laser irradiation[1][3]. |

| Purity | 96.10%[1] |

Experimental Protocols

In Vitro Cell Labeling Protocol

This protocol outlines the steps for labeling suspension and adherent cells with this compound for fluorescence microscopy and flow cytometry.

Materials:

-

This compound Dye

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Serum-free cell culture medium

-

Complete cell culture medium

-

Suspension or adherent cells

-

Trypsin (for adherent cells)

-

Centrifuge

-

Fluorescence microscope or flow cytometer

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound by dissolving it in DMSO.

-

Aliquot the stock solution and store it at -20°C or -80°C in the dark to prevent degradation[5].

Working Solution Preparation:

-

Dilute the 10 mM this compound stock solution with warm PBS to a working concentration range of 2 to 10 µM[5].

-